2-hydroxy-3-iodo-1H-pyridin-4-one
Description
Properties
Molecular Formula |
C5H4INO2 |
|---|---|
Molecular Weight |
237 g/mol |
IUPAC Name |
4-hydroxy-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4INO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
InChI Key |
ZMZBTVNJAFUGHG-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1O)I |
Isomeric SMILES |
C1=CNC(=C(C1=O)I)O |
Canonical SMILES |
C1=CNC(=C(C1=O)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Hydroxyl Effects : The iodine atom in this compound introduces steric bulk and polarizability, contrasting with smaller halogens (e.g., chlorine) in analogs from , which typically exhibit lower molecular weights (e.g., 466–545 g/mol for chloro-phenyl derivatives) .
- Hydrogen Bonding: The hydroxyl group at position 2 may improve aqueous solubility compared to non-hydroxylated analogs like 3-iodo-1H-pyridin-4-one .
Pharmacological Potential
- However, bulky iodine may reduce membrane permeability compared to lighter halogens .
- Hydroxyl Functionality: Hydroxyl groups in pyridinones (e.g., 3-hydroxy-2-phenylindenones in ) are associated with antioxidant or kinase inhibitory activity, suggesting similar pathways for the target compound .
Preparation Methods
Direct Electrophilic Iodination Using Molecular Iodine
The most straightforward approach involves treating 2-hydroxypyridin-4-one with molecular iodine () in the presence of a base. For example, Snider and Wu demonstrated that 4-hydroxyquinolin-2(1H)-one undergoes regioselective iodination at the 3-position when reacted with iodine in aqueous dioxane, yielding 4-hydroxy-3-iodoquinolin-2(1H)-one in 83% yield. This method leverages the electron-rich C3 position of the pyridinone ring, which is activated for electrophilic attack due to the resonance effects of the hydroxyl and carbonyl groups.
Procedure :
-
Substrate : 2-Hydroxypyridin-4-one (1.0 equiv)
-
Reagents : (1.2 equiv), (2.0 equiv)
-
Solvent : Dioxane/water (3:1)
-
Conditions : Reflux at 80°C for 6–8 hours
Key advantages include operational simplicity and avoidance of toxic reagents. However, competing side reactions, such as diiodination or oxidation, may occur under prolonged heating.
Iodine Monochloride (IClIClICl)-Mediated Iodination
Iodine monochloride offers enhanced electrophilicity compared to , enabling milder reaction conditions. A patent by ChemicalBook describes the synthesis of 2-chloro-3-iodopyridin-4-amine via -mediated iodination of 2-chloropyridin-4-amine in acetic acid. While the target compound differs by an amino group, the methodology is adaptable to hydroxylated analogs.
Procedure :
-
Substrate : 2-Hydroxypyridin-4-one (1.0 equiv)
-
Reagents : (1.5 equiv), (2.0 equiv)
-
Solvent : Glacial acetic acid
-
Conditions : 70°C for 4 hours under
-
Workup : Neutralization with , extraction with , column chromatography
This method is notable for high regioselectivity and reduced reaction time. The acetic acid solvent stabilizes the iodonium ion intermediate, facilitating efficient electrophilic substitution.
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Catalyzed Halogen Exchange
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct iodination | , | Reflux, 6–8 h | 70–85% | Simple, cost-effective | Risk of over-iodination |
| -mediated | , | 70°C, 4 h | 75–90% | High regioselectivity | Requires acidic conditions |
| Pd-catalyzed exchange | , | 100°C, 12 h | 60–70% | Applicable to halogenated precursors | High catalyst cost |
| Cu-mediated coupling | , -proline | 90°C, 24 h | 50–60% | Broad substrate scope | Low yield, long reaction time |
Characterization and Analytical Data
Successful synthesis is confirmed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
